molecular formula C13H13N3O B7495154 N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide

N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide

Cat. No. B7495154
M. Wt: 227.26 g/mol
InChI Key: PWFQGRXGIRDQLD-UHFFFAOYSA-N
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Description

N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, also known as 4PYR, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C14H14N2O. In

Mechanism of Action

The mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide is not completely understood, but it has been suggested to act through various pathways. In a study by Chen et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the expression of pro-inflammatory cytokines, suggesting its anti-inflammatory effects. In another study by Zhang et al. (2019), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to induce apoptosis in cancer cells through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide have been investigated in several scientific research studies. It has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. In a study by Liu et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to increase the expression of antioxidant enzymes, suggesting its potential as a treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide and its potential side effects.
Conclusion:
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, or N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, is a chemical compound that has potential therapeutic applications in various scientific research studies. Its high purity and diverse properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide involves the reaction of 4-bromo-1-butene with 2-acetylpyridine in the presence of a palladium catalyst. The resulting product is then treated with hydrazine hydrate to form the final compound, N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. This synthesis method has been reported in several scientific literature sources and has been found to yield high purity of the compound.

Scientific Research Applications

N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted by Zhao et al. (2017), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. In another study by Wang et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to have neuroprotective effects against ischemic stroke, indicating its potential as a treatment for neurological disorders.

properties

IUPAC Name

N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10(11-5-8-14-9-6-11)16-13(17)12-4-2-3-7-15-12/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFQGRXGIRDQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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